molecular formula C15H15N3O6 B1682674 UBP 282

UBP 282

Cat. No.: B1682674
M. Wt: 333.30 g/mol
InChI Key: XLRLZPOBHPIDFX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It acts as an antagonist of both AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors . These receptors play crucial roles in synaptic transmission and plasticity within the mammalian brain.

Scientific Research Applications

Advanced Glycation End-Products Formation

Methylglyoxal (MG) is a highly reactive compound that forms advanced glycation end-products (AGEs), including various modifications on arginine and lysine residues. These AGEs are implicated in complications associated with diabetes and some neurodegenerative diseases. The study of compounds like (S)-4-((3-(2-amino-2-carboxyethyl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)benzoic acid can shed light on the formation and biological significance of these AGEs, as well as potential therapeutic strategies for mitigating their effects (Nemet, Varga-Defterdarović, & Turk, 2006).

Development of Selective Ligands

The compound's structure is reminiscent of fragments used in the de novo design of molecules with tailored biological activity, including the development of highly selective ligands for therapeutic targets. For example, research on natural-product-derived fragments has led to the discovery of lead structures for modulating therapeutically relevant proteins, demonstrating the compound's potential as a building block in drug discovery (Lanz & Riedl, 2014).

Synthetic Chemistry and Peptidomimetics

The synthesis of beta-amino acids and their stereoisomers from compounds structurally related to (S)-4-((3-(2-amino-2-carboxyethyl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)benzoic acid highlights its application in creating novel amino acid derivatives. These derivatives are crucial for the development of peptidomimetics, potentially serving as inhibitors or modulators of biological processes, indicating the compound's utility in synthetic chemistry and drug design (Juaristi et al., 1992; Juaristi & Escalante, 1993).

Photophysical Properties

The study of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including structural modifications similar to (S)-4-((3-(2-amino-2-carboxyethyl)-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)benzoic acid, uncovers the influence of such compounds on the photophysical properties of materials. These findings have implications for materials science, particularly in developing luminescent materials for various applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mechanism of Action

Target of Action

UBP 282 primarily targets AMPA and kainate glutamate receptors . These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the mammalian brain . They play crucial roles in synaptic plasticity, learning, and memory .

Mode of Action

This compound acts as a potent, selective, and competitive antagonist of AMPA and kainate receptors . It inhibits the fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC50 value of 10.3 μM . Furthermore, this compound antagonizes kainate-induced depolarizations of dorsal roots with a pA2 value of 4.96 .

Biochemical Pathways

The antagonistic action of this compound on AMPA and kainate receptors affects the glutamatergic signaling pathway . By inhibiting these receptors, this compound can modulate synaptic transmission, network excitability, and synaptogenesis .

Pharmacokinetics

NaOH . This solubility suggests that this compound may have good bioavailability.

Result of Action

This compound’s antagonistic action on AMPA and kainate receptors results in significant molecular and cellular effects. It can almost completely abolish responses to AMPA while responses to NMDA, kainate, and DHPG are relatively unaffected . This selective inhibition allows this compound to modulate specific aspects of neuronal signaling.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the presence of other neurotransmitters and modulators in the neuronal environment can influence the compound’s action on its target receptors.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended for use as a drug, studies would focus on its biological activity .

Preparation Methods

UBP 282 is synthesized through specific routes, yielding the following chemical structure:

Chemical name:4[3(2S2)2amino2carboxyethyl]2,6dioxopyrimidin1yl\text{Chemical name:} \quad 4-\left[3-\left(\frac{2S}{2}\right)-2-amino-2-carboxyethyl\right]-2,6-dioxopyrimidin-1-ylChemical name:4−[3−(22S​)−2−amino−2−carboxyethyl]−2,6−dioxopyrimidin−1−yl

Properties

IUPAC Name

4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLZPOBHPIDFX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UBP 282
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
UBP 282
Reactant of Route 3
Reactant of Route 3
UBP 282
Reactant of Route 4
Reactant of Route 4
UBP 282
Reactant of Route 5
UBP 282
Reactant of Route 6
UBP 282

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.